![molecular formula C9H10ClN3O2S B503516 ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate CAS No. 78852-50-3](/img/structure/B503516.png)
ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate
Descripción general
Descripción
Ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate is a chemical compound with the molecular formula C9H10ClN3O2S . It has a molecular weight of 259.7126 .
Molecular Structure Analysis
The molecular structure of ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate consists of a pyridine ring substituted with a chlorine atom and an amino group. The amino group is further linked to a carbamothioyl group, which is in turn linked to an ethyl carbamate group .Aplicaciones Científicas De Investigación
Toxicological Perspectives
Ethyl carbamate (EC) or urethane is a compound that occurs at low levels in many fermented foods and beverages, identified as genotoxic and carcinogenic across several species. It has been classified as a group 2A carcinogen, indicating it is "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC) in 2007. The presence of ethyl carbamate in foodstuffs, especially alcoholic beverages, poses a significant health risk due to its carcinogenic properties, and various methods have been developed to reduce its levels in food and drinks. Preventive methods include optimized practices in the food and beverage production chain and the abatement of ethyl carbamate precursors through enzymatic, physicochemical, or chemical methods tailored to the conditions of their production processes (Weber & Sharypov, 2009).
Analytical Approaches
The determination of ethyl carbamate in foods and beverages involves complex analytical techniques, including gas chromatography coupled to mass spectrometry (GC-MS or GC-MS-MS), high-performance liquid chromatography (HPLC), and semi-quantitative spectroscopic methods (infra-red). These methods are crucial for monitoring and managing the levels of ethyl carbamate in consumables to ensure public health safety (Zhao Gong-ling, 2009).
Carcinogenicity and Metabolism
Research on the carcinogenicity of ethyl carbamate reveals its metabolism involves sequential cytochrome P-450-catalyzed oxidation to vinyl carbamate and vinyl carbamate epoxide, which then interacts with DNA to form adducts leading to carcinogenesis. Understanding the interactions and metabolic pathways of ethyl carbamate, especially in the presence of ethanol, is essential for assessing its toxicological impact and developing strategies to mitigate its effects (Benson & Beland, 1997).
Environmental and Industrial Concerns
The environmental presence and degradation of ethyl tert-butyl ether (ETBE), a related compound, in soil and groundwater reflect broader concerns regarding the impact of carbamate compounds. Microorganisms capable of degrading ETBE, a gasoline ether oxygenate, through aerobic processes have been identified. This biodegradation is crucial for mitigating the environmental impact of ETBE and, by extension, related compounds like ethyl carbamate, highlighting the importance of understanding and managing the environmental fate of such chemicals (Thornton et al., 2020).
Propiedades
IUPAC Name |
ethyl N-[(5-chloropyridin-2-yl)carbamothioyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2S/c1-2-15-9(14)13-8(16)12-7-4-3-6(10)5-11-7/h3-5H,2H2,1H3,(H2,11,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDFDUAHBQUCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(trifluoromethyl)quinoline](/img/structure/B503434.png)
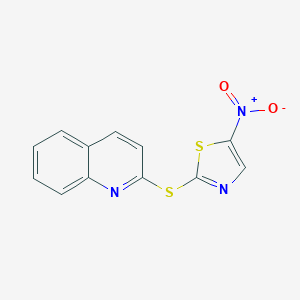

![5-chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone](/img/structure/B503439.png)
![2-({3-nitro-2-pyridinyl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B503442.png)
![3-nitro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B503443.png)
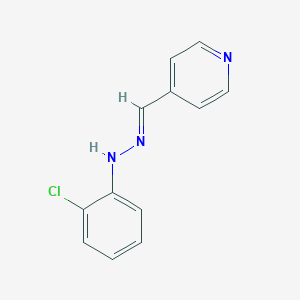
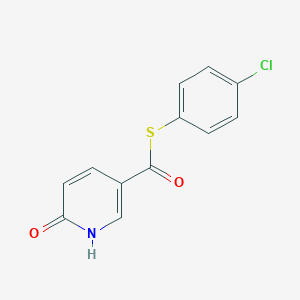
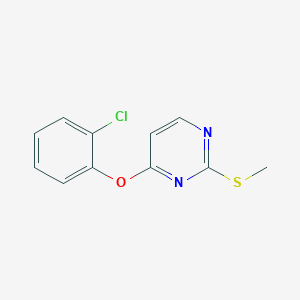
![methyl {[9-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B503452.png)
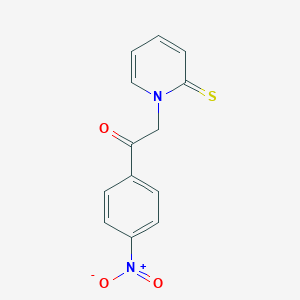
![3-[(4-Tert-butylbenzyl)sulfanyl]-6-chloropyridazine](/img/structure/B503454.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-3-methyl-4(3H)-pyrimidinone](/img/structure/B503456.png)